
Tenamfetamine
概要
準備方法
合成経路と反応条件
テナムフェタミンは、いくつかの方法で合成できます。一般的な経路の1つは、3,4-メチレンジオキシフェニルアセトンとメチルアミンを縮合させた後、還元することです。 反応条件には通常、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤の使用が含まれます .
工業生産方法
テナムフェタミンの工業生産には、通常、ラボ設定と同様の方法を使用した大規模合成が含まれますが、収率と純度を高めるために最適化された条件が使用されます。 これには、最終製品の品質を確保するための連続フローリアクターと高度な精製技術の使用が含まれます .
化学反応の分析
反応の種類
テナムフェタミンは、次のようなさまざまな化学反応を起こします。
酸化: 対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応は、対応するアミン誘導体に変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。 反応は通常、目的の生成物の形成を確実にするために、制御された温度と圧力の下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、さまざまなアミン誘導体、ケトン、およびカルボン酸が含まれます .
科学研究の応用
テナムフェタミンは、科学研究の幅広い用途があります。
化学: アンフェタミン系覚醒剤の研究のための分析化学における参照化合物として使用されます。
生物学: アンフェタミンが神経伝達物質系に与える影響を理解するために、神経生物学的研究で使用されます。
医学: 特定の精神障害の治療における潜在的な治療効果について研究されています。
科学的研究の応用
Chemistry
- Reference Compound : Tenamfetamine is utilized as a reference compound in analytical chemistry for studying amphetamine-type stimulants. Its structural properties allow researchers to understand the behavior of similar compounds in various chemical reactions.
Biology
- Neurobiological Studies : this compound is significant in neurobiology for investigating the effects of amphetamines on neurotransmitter systems. It acts primarily as a serotonergic 5-HT2A receptor agonist, influencing serotonin release and affecting mood and perception.
Medicine
- Potential Therapeutic Effects : Research has indicated that this compound may have therapeutic potential in treating certain psychiatric disorders, including depression and post-traumatic stress disorder (PTSD). Its ability to induce mystical-type experiences has been documented in clinical trials, suggesting it could play a role in psychotherapy.
Industry
- Synthetic Routes Development : In the pharmaceutical industry, this compound is used to develop new synthetic routes for amphetamine derivatives. These derivatives may have various therapeutic applications based on their pharmacological profiles.
Pharmacodynamics
The pharmacodynamics of this compound reveal its interactions with various receptors and transporters:
Target | Affinity (K i, nM) |
---|---|
SERT | 5,600–10,000 |
NET | 13,000 |
DAT | >26,000 |
5-HT2A | 3,200–10,000 |
α2A | 1,100–2,600 |
These interactions indicate that this compound has a significant effect on serotonin and norepinephrine pathways, which are crucial for mood regulation and cognitive function .
Case Study: Refractory Psychosis
A notable case study involved a 23-year-old woman with chronic MDA use who presented severe psychosis and catatonic features. Conventional antipsychotics failed to alleviate her symptoms, necessitating electroconvulsive therapy (ECT). This case highlights the complex interplay between substance use and psychiatric disorders and underscores the need for comprehensive mental health services .
Detection and Analysis
This compound can be detected in biological fluids such as blood and urine. Various chromatographic techniques are employed to distinguish it from other amphetamines in drug screening programs. For instance:
Method | Substance Detected |
---|---|
Gas Chromatography-Mass Spectrometry | Amphetamine derivatives |
Liquid Chromatography-Tandem Mass Spectrometry | MDMA and MDA |
These methods are crucial for monitoring substance use and conducting forensic investigations .
作用機序
テナムフェタミンは、ドーパミン、ノルエピネフリン、セロトニンなどのカテコールアミン神経伝達物質の取り込みを阻害することによってその効果を発揮します。これにより、シナプス間隙におけるこれらの神経伝達物質のレベルが上昇し、神経伝達の強化につながります。 この化合物は主にセロトニントランスポーターを標的にし、その幻覚効果を引き起こします .
類似の化合物との比較
類似の化合物
3,4-メチレンジオキシメタンフェタミン(MDMA): 構造が似ていますが、窒素原子にメチル基が結合しています。
アンフェタミン: メチレンジオキシ基を欠いているが、アンフェタミンのコア構造を共有しています。
メタンフェタミン: アンフェタミンに似ていますが、窒素原子にメチル基が追加されています
独自性
テナムフェタミンは、メチレンジオキシ基によってユニークであり、その独特の薬理学的プロファイルを貢献しています。 メチル化誘導体とは異なり、毒性が低いが、高用量では神経毒性効果を引き起こす可能性があります .
類似化合物との比較
Similar Compounds
3,4-Methylenedioxymethamphetamine (MDMA): Similar in structure but has a methyl group attached to the nitrogen atom.
Amphetamine: Lacks the methylenedioxy group but shares the core amphetamine structure.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen atom
Uniqueness
Tenamfetamine is unique due to its methylenedioxy group, which contributes to its distinct pharmacological profile. Unlike its methylated derivative, it is less toxic but still capable of causing neurotoxic effects at high doses .
生物活性
Tenamfetamine, also known as 3,4-methylenedioxyamphetamine (MDA), is a compound that has garnered interest due to its hallucinogenic properties and its interaction with neurotransmitter systems. Initially synthesized in the early 20th century, it has been classified as a controlled substance since 1970 in the United States. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
This compound acts primarily as a serotonergic 5-HT2A receptor agonist and is known to release monoamines by interacting with monoamine transporters. This dual action contributes to its stimulant and hallucinogenic effects. Specifically, this compound inhibits the reuptake of serotonin, norepinephrine, and dopamine, functioning as a substrate for their respective transporters:
- Serotonin Transporter (SERT) : this compound increases serotonin levels by inhibiting its reuptake.
- Norepinephrine Transporter (NET) : It also enhances norepinephrine signaling through similar mechanisms.
- Dopamine Transporter (DAT) : The compound influences dopamine levels, contributing to its psychoactive effects.
The structural characteristics of this compound allow it to bind effectively to these transporters, leading to increased synaptic concentrations of these neurotransmitters .
Biological Activity and Effects
The biological activity of this compound is characterized by several notable effects:
- Psychostimulant Effects : Users report increased energy, euphoria, and enhanced sensory perception.
- Hallucinogenic Properties : this compound induces visual alterations and mystical-type experiences in users .
- Neurotoxicity : Chronic use has been associated with serotonergic neurotoxicity, leading to potential long-term changes in mood and behavior .
Data Table: Pharmacological Profile of this compound
Property | Description |
---|---|
Chemical Name | 3,4-methylenedioxyamphetamine (MDA) |
Classification | Hallucinogen, Stimulant |
Mechanism of Action | SERT, NET, DAT inhibition; 5-HT2A receptor agonism |
Common Effects | Euphoria, hallucinations, increased energy |
Side Effects | Neurotoxicity, potential for addiction |
Controlled Substance Status | Schedule I in the US |
Case Study 1: Mystical-Type Experiences
In a clinical trial involving healthy volunteers experienced with drugs, administration of this compound resulted in significant self-reported mystical-type experiences and visual hallucinations. The study employed rigorous statistical methods to analyze the effects over time .
Case Study 2: Psychotic Episodes Induced by MDMA
A case study highlighted the effects of chronic MDMA use (which may contain MDA) leading to severe psychosis in a young woman. The patient's condition required electroconvulsive therapy after conventional antipsychotics failed. This case underscores the complex interplay between substance use and mental health disorders .
Research Findings
Recent studies have demonstrated that this compound's interaction with serotonergic systems can lead to both therapeutic effects in controlled environments and adverse effects in recreational use contexts. Research indicates that while it may induce positive experiences in some individuals, there is a significant risk of neurotoxicity and psychological disturbances associated with its use .
Summary of Findings
- This compound exhibits potent serotonergic activity that can lead to both desired psychoactive effects and harmful neurochemical alterations.
- Its classification as a controlled substance reflects concerns regarding its safety profile and potential for abuse.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBVGZWCFBOGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859958 | |
Record name | (+/-)-3,4-(Methylenedioxy)amphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
157 °C at 22 mm Hg; 80-90 °C at 0.2 mm Hg | |
Record name | 3,4-METHYLENEDIOXYAMPHETAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7593 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Phenylethylamines act on the peripheral and central nervous system by alpha- and beta-adrenergic stimulation. These compounds may also have varying degrees of serotonergic and dopaminergic activity, depending on structural similarity to mescaline. /Phenylethylamines/, The effect of various analogues of the neurotoxic amphetamine derivative, MDA (3,4-methylenedioxyamphetamine) on carrier-mediated, calcium-independent release of 3H-5-HT and 3H-DA from rat brain synaptosomes was investigated. Both enantiomers of the neurotoxic analogues MDA and MDMA (3,4-methylenedioxymethamphetamine) induce synaptosomal release of 3H-5-HT and 3H-DA in vitro. The release of 3H-5-HT induced by MDMA is partially blocked by 10(-6) M fluoxetine. The (+) enantiomers of both MDA and MDMA are more potent than the (-) enantiomers as releasers of both 3H-5-HT and 3H-DA. ... Possible long-term serotonergic neurotoxicity was assessed by quantifying the density of 5-HT uptake sites in rats treated with multiple doses of selected analogues using 3H-paroxetine to label 5-HT uptake sites. In the neurotoxicity study of the compounds investigated, only (+)MDA caused a significant loss of 5-HT uptake sites in comparison to saline-treated controls. ..., The effect of the R(-) and S(+) isomers of 3,4-methylenedioxyamphetamine (MDA) and its N-methyl analog 3,4-methylenedioxymethamphetamine (MDMA) on [3H]inositol monophosphate accumulation was studied in cells expressing either 5-HT2A or 5-HT2C receptors. The isomers of MDA produced a concentration dependent increase in phosphatidyl inositol (PI) hydrolysis at the 5-HT2A receptors, with the R(-) isomer of MDA being more potent than the S(+) at the 5-HT2A receptor. The R(-) and S(+) isomers of MDMA were significantly less efficacious at the 5-HT2A receptor as compared to MDA; S(+)MDMA had no effect. At the 5-HT2C receptor, both R(-) and S(+)MDA were equipotent at stimulating PI hydrolysis, with the S(+) isomer of MDMA being more efficacious at the 5-HT2C receptor compared with the R(-) isomer. In all cases at both the 5-HT2A and 5-HT2C receptors, the affinities of the isomers of MDMA and MDA were at least 2-3 orders of magnitude less than 5-HT. Despite the weak effect of these compounds at the 5-HT2A and 5-HT2C receptors, these substituted amphetamines do possess intrinsic activity which may contribute to their neurotoxic effects when administered at high doses. | |
Record name | 3,4-METHYLENEDIOXYAMPHETAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7593 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Almost colorless oil | |
CAS No. |
4764-17-4 | |
Record name | 3,4-Methylenedioxyamphetamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4764-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenamfetamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004764174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenamfetamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01509 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+/-)-3,4-(Methylenedioxy)amphetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4764-17-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENAMFETAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJZ28FJ27W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-METHYLENEDIOXYAMPHETAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7593 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3,4-Methylenedioxyamphetamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。